![molecular formula C6H4ClN3 B1268605 5-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-08-1](/img/structure/B1268605.png)

5-chloro-1H-pyrazolo[3,4-c]pyridine

Übersicht

Beschreibung

Synthesis Analysis

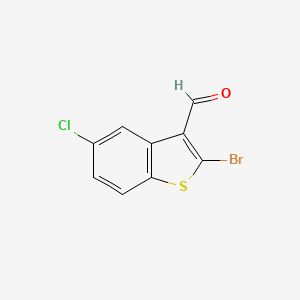

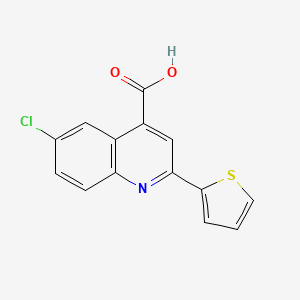

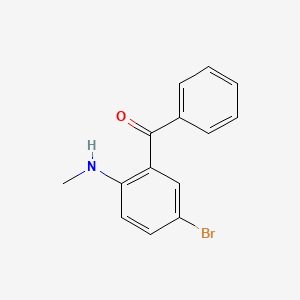

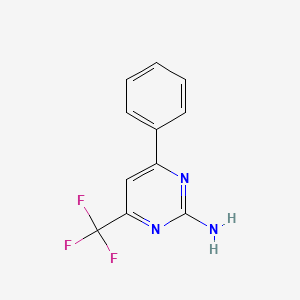

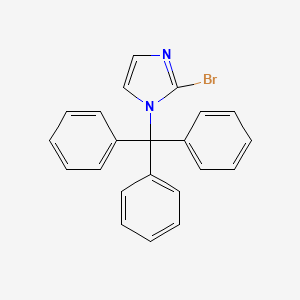

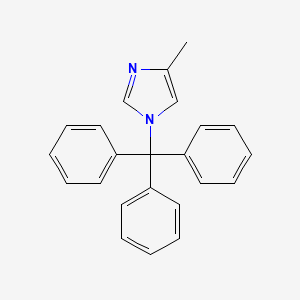

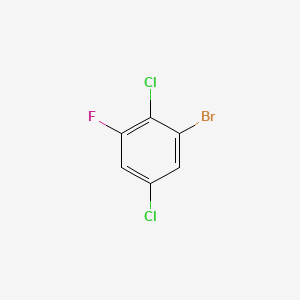

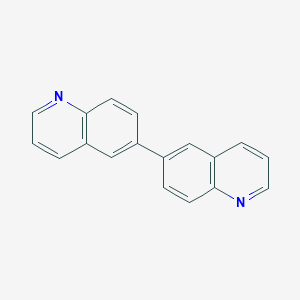

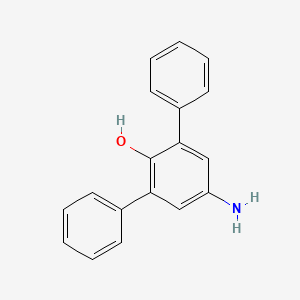

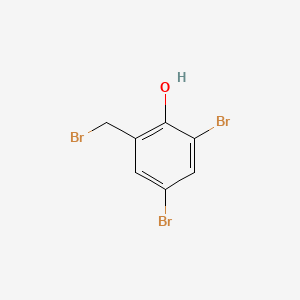

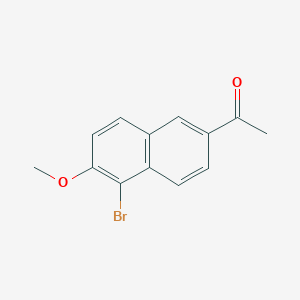

The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine and related compounds often involves multi-step chemical processes, including ring closure reactions, reduction, oxidation, and cyclization. One study demonstrates the synthesis of 1H-pyrazolo[3,4-b]pyridine using 2-chloronicotinic acid as the starting material, highlighting the efficiency and environmental friendliness of the method for large-scale preparation (Huang Bin & Zha Zhenglin, 2011). Another approach involves condensation and cyclization of 5-aminopyrazoles with α-acetyl γ-butyrolactone followed by further chemical modifications to obtain various pyrazolo[3,4-b]-pyrrolo[2,3-d]pyridines (R. Toche et al., 2008).

Molecular Structure Analysis

Research into the molecular structure of pyrazolopyridine derivatives, including 5-chloro-1H-pyrazolo[3,4-c]pyridine, employs various spectroscopic techniques and theoretical calculations. Studies reveal detailed insights into the molecular conformations, electronic structures, and spectral properties, often complemented by density functional theory (DFT) calculations (S. A. Halim & M. Ibrahim, 2022).

Chemical Reactions and Properties

5-chloro-1H-pyrazolo[3,4-c]pyridine participates in a variety of chemical reactions, contributing to the synthesis of complex molecules and libraries suitable for pharmaceutical applications. These reactions facilitate functional group modifications and the introduction of diverse substituents, enhancing the compound's utility in drug discovery (L. Smyth et al., 2010).

Physical Properties Analysis

The physical properties of pyrazolopyridine derivatives, including solubility, melting point, and crystal structure, are characterized using X-ray diffraction, NMR, and other spectroscopic methods. These properties are crucial for understanding the stability, formulation, and application of these compounds in various fields (N. S. Karthikeyan et al., 2010).

Chemical Properties Analysis

The chemical properties of 5-chloro-1H-pyrazolo[3,4-c]pyridine, including reactivity, stability, and interaction with nucleophiles or electrophiles, are determined through experimental and theoretical studies. These properties are essential for the compound's application in organic synthesis and medicinal chemistry (M. Nikpassand et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

- Application Summary : This involves the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Biomedical Applications of 1H-pyrazolo[3,4-b]pyridines

- Application Summary : 1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Anti-proliferative Applications

- Application Summary : Some 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent anti-proliferative activity against selected cancer cell lines .

- Methods : The specific methods and experimental procedures were not detailed in the source .

- Results : The results indicate that certain compounds, such as compound 14, were particularly effective in inhibiting cell proliferation .

Combinatorial Libraries for Drug Discovery

- Application Summary : 1H-pyrazolo[3,4-b]pyridine derivatives are used to create combinatorial libraries for drug discovery .

- Methods : The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is often used .

- Results : This approach allows for the generation of a diverse array of compounds based on the pyrazolo[3,4-b]pyridine scaffold .

Anti-proliferative Applications

- Application Summary : Some 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent anti-proliferative activity against selected cancer cell lines .

- Methods : The specific methods and experimental procedures were not detailed in the source .

- Results : The results indicate that certain compounds, such as compound 14, were particularly effective in inhibiting cell proliferation .

Combinatorial Libraries for Drug Discovery

- Application Summary : 1H-pyrazolo[3,4-b]pyridine derivatives are used to create combinatorial libraries for drug discovery .

- Methods : The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is often used .

- Results : This approach allows for the generation of a diverse array of compounds based on the pyrazolo[3,4-b]pyridine scaffold .

Zukünftige Richtungen

The future directions for 5-chloro-1H-pyrazolo[3,4-c]pyridine and related compounds involve further exploration of their potential in drug discovery . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyrazolo[3,4-c]pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Eigenschaften

IUPAC Name |

5-chloro-1H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNYEWNLTYSDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348812 | |

| Record name | 5-chloro-1H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-pyrazolo[3,4-c]pyridine | |

CAS RN |

76006-08-1 | |

| Record name | 5-chloro-1H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

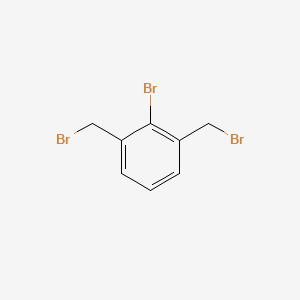

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)